
Dimethyl 3-isothiocyanatohexanedioate
Overview
Description
Dimethyl 3-isothiocyanatohexanedioate is an organic compound with the molecular formula C9H13NO4S. It is characterized by the presence of an isothiocyanate group attached to a hexanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-isothiocyanatohexanedioate typically involves the reaction of dimethyl hexanedioate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Dimethyl hexanedioate+Thiophosgene→Dimethyl 3-isothiocyanatohexanedioate
The reaction is usually conducted in a solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-isothiocyanatohexanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Major Products Formed
The major products formed from the reactions of this compound include thiourea derivatives, thiocarbamates, and various adducts depending on the nature of the reacting species .
Scientific Research Applications
Dimethyl 3-isothiocyanatohexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-isothiocyanatohexanedioate involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This interaction can affect various molecular pathways and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester with potential biological activities, used in the treatment of multiple sclerosis.
Dimethyl hexanedioate: A precursor in the synthesis of Dimethyl 3-isothiocyanatohexanedioate.
Isothiocyanato derivatives: Compounds with similar functional groups but different backbones, such as phenyl isothiocyanate.
Properties
IUPAC Name |
dimethyl 3-isothiocyanatohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-8(11)4-3-7(10-6-15)5-9(12)14-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNXUUWLOLTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


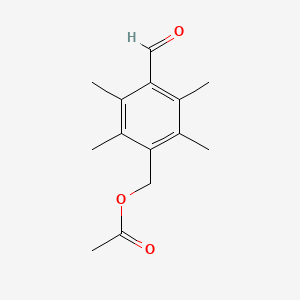
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)

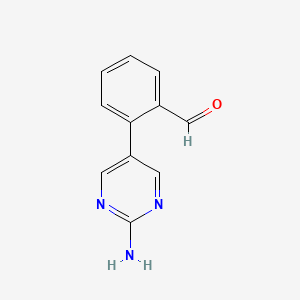

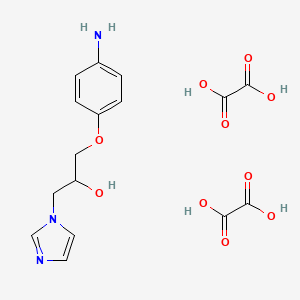
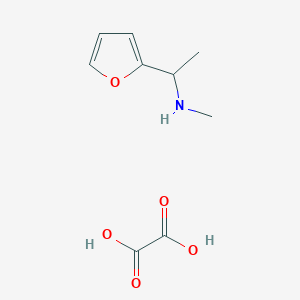
![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)
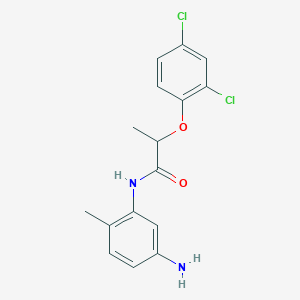
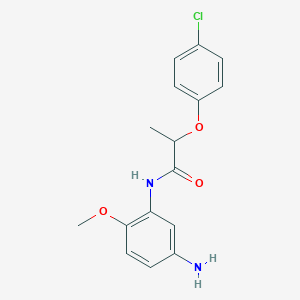
![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388915.png)
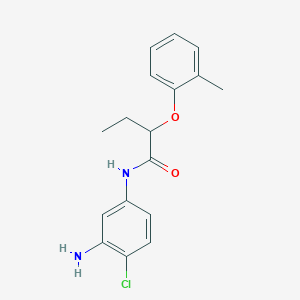
![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride](/img/structure/B1388917.png)

